Cas no 247092-09-7 (3-Chloro-4-fluorobenzodisoxazole)

3-Chloro-4-fluorobenzodisoxazole 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-fluorobenzo[d]isoxazole
- 3-Chloro-4-fluoro-1,2-benzoxazole
- AK100148
- ANW-70491
- CTK8C3750
- KB-235638
- MolPort-020-249-476
- SureCN6311221
- 3-Chloro-4-fluorobenzisoxazole
- A919290
- CS-0333485
- SCHEMBL6311221
- 247092-09-7
- DTXSID40626127
- O10978
- SY113966
- MFCD20440809
- 3-Chloro-4-fluorobenzodisoxazole
-
- MDL: MFCD20440809
- インチ: InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
- InChIKey: OVWJVIDSGXOFSH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(Cl)=NO2
計算された属性
- 精确分子量: 170.9887196g/mol
- 同位素质量: 170.9887196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.8
3-Chloro-4-fluorobenzodisoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C993745-5mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
TRC | C993745-2.5mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM152918-1g |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 1g |
$774 | 2024-07-28 | |
Chemenu | CM152918-100mg |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 100mg |
$199 | 2024-07-28 | |
eNovation Chemicals LLC | Y1197096-1g |
3-Chloro-4-fluorobenzisoxazole |
247092-09-7 | 95% | 1g |
$1265 | 2025-02-18 | |
Chemenu | CM152918-250mg |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 250mg |
$292 | 2024-07-28 | |
Chemenu | CM152918-1g |
3-chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 95% | 1g |
$1384 | 2021-08-05 | |
Ambeed | A806445-1g |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 97% | 1g |
$645.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1197096-1g |
3-Chloro-4-fluorobenzisoxazole |
247092-09-7 | 95% | 1g |
$1265 | 2024-07-20 | |
TRC | C993745-25mg |
3-Chloro-4-fluorobenzo[d]isoxazole |
247092-09-7 | 25mg |
$ 230.00 | 2022-06-06 |
3-Chloro-4-fluorobenzodisoxazole 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
3-Chloro-4-fluorobenzodisoxazoleに関する追加情報
3-Chloro-4-fluorobenzodisoxazole (CAS No. 247092-09-7): An Overview of Its Properties, Applications, and Recent Research
3-Chloro-4-fluorobenzodisoxazole (CAS No. 247092-09-7) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic ring system substituted with chlorine and fluorine atoms, along with a disoxazole moiety, which imparts distinct chemical and physical properties. In this article, we will delve into the chemical properties, applications, and recent research developments surrounding 3-Chloro-4-fluorobenzodisoxazole.
Chemical Structure and Properties
The molecular formula of 3-Chloro-4-fluorobenzodisoxazole is C8H4ClFNO2, with a molecular weight of approximately 187.57 g/mol. The compound features a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a fluorine atom. The disoxazole ring, which is a five-membered heterocyclic ring containing two oxygen atoms, is fused to the benzene ring at the 1- and 2-positions. This unique structural arrangement confers several important properties to 3-Chloro-4-fluorobenzodisoxazole.
The presence of the chlorine and fluorine atoms introduces significant electron-withdrawing effects, leading to enhanced stability and reactivity in various chemical reactions. The disoxazole moiety further contributes to the compound's rigidity and planarity, making it an attractive candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis and Preparation
The synthesis of 3-Chloro-4-fluorobenzodisoxazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with urea in the presence of an acid catalyst to form the corresponding oxime, followed by cyclization to yield the disoxazole ring. Another approach involves the condensation of 3-chloro-4-fluorobenzoyl chloride with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized under appropriate conditions.
The choice of synthetic route depends on factors such as yield, purity, cost-effectiveness, and scalability. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 3-Chloro-4-fluorobenzodisoxazole, such as using microwave-assisted synthesis or catalytic systems that minimize waste generation.
Applications in Medicinal Chemistry
3-Chloro-4-fluorobenzodisoxazole has shown promise in various medicinal chemistry applications due to its unique structural features and biological activity. One area of significant interest is its potential as a scaffold for drug discovery. The compound's rigidity and planarity make it an excellent starting point for designing molecules that can interact with specific biological targets.
In recent studies, derivatives of 3-Chloro-4-fluorobenzodisoxazole have been investigated for their anti-cancer properties. For example, a series of substituted disoxazoles have been shown to exhibit potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve interference with key cellular processes such as DNA replication and protein synthesis.
Beyond cancer research, 3-Chloro-4-fluorobenzodisoxazole-based compounds have also been explored for their potential in treating neurological disorders. Studies have demonstrated that certain derivatives can modulate neurotransmitter levels and receptor activity, suggesting their utility in conditions such as Alzheimer's disease and Parkinson's disease.
Molecular Modeling and Computational Studies
To better understand the biological activity of 3-Chloro-4-fluorobenzodisoxazole, researchers have employed computational methods such as molecular docking and molecular dynamics simulations. These studies provide insights into how the compound interacts with target proteins at the atomic level, helping to guide the design of more potent and selective derivatives.
Molecular docking simulations have revealed that certain functional groups on the disoxazole ring can form favorable interactions with key residues in protein binding sites. For instance, hydrogen bonding between the oxygen atoms in the disoxazole moiety and polar residues on the protein surface can enhance binding affinity. Additionally, hydrophobic interactions between aromatic substituents on the benzene ring and hydrophobic pockets within proteins can further stabilize complex formation.
Molecular dynamics simulations have also been used to investigate the conformational flexibility of 3-Chloro-4-fluorobenzodisoxazole-protein complexes over time. These simulations help identify dynamic features that may influence binding kinetics and efficacy. For example, certain conformations may be more favorable for allosteric regulation or signal transduction pathways.
Safety Considerations and Environmental Impact
Safety is a critical consideration in any chemical application, particularly in pharmaceuticals and materials science. While specific data on the toxicity of 3-Chloro-4-fluorobenzodisoxazole are limited, general principles from similar compounds suggest that it should be handled with care to avoid skin contact or inhalation.
In terms of environmental impact, efforts are being made to develop more sustainable synthesis methods for producing 3-Chloro-4-fluorobenzodisoxazole. Green chemistry principles emphasize minimizing waste generation, reducing energy consumption, and using renewable resources whenever possible. Additionally, life cycle assessments (LCAs) are being conducted to evaluate the environmental footprint of different synthetic routes.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for 3-Chloro-4-fluorobenzodisoxazole-based compounds are promising across multiple fields. In medicinal chemistry, ongoing research aims to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. Advances in computational methods will continue to play a crucial role in guiding these efforts by providing detailed insights into molecular interactions.
In materials science, there is growing interest in exploring the unique electronic properties of disoxazoles for applications such as organic electronics and photovoltaics. The rigid planar structure of 3-Chloro-4-fluorobenzodisoxazole strong > makes it an attractive candidate for these applications due to its potential for efficient charge transport. p > p >In conclusion,< strong > 3-Chloro - 4 - fluorobenzodis oxazol e strong > (CAS No . 247092 - 09 - 7) represents a versatile organic compound with significant potential across various scientific disciplines . Its unique chemical structure , coupled with ongoing research efforts , positions it as a valuable scaffold for future innovations . As our understanding of this compound continues to evolve , we can expect new discoveries that will further expand its applications . p > article > response >
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